N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN5O2/c23-15-7-4-8-16(11-15)28-20-19(12-25-28)22(30)27(13-24-20)26-21(29)18-10-3-6-14-5-1-2-9-17(14)18/h1-13H,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWYXDPBFJVHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of substituted aromatic aldehydes with guanidine and pyrazolone derivatives under acidic conditions . The reaction is usually carried out using concentrated hydrochloric acid as a catalyst, and the product is obtained in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially leading to new derivatives with different properties.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups, leading to the formation of new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of analogs with different substituents.
Wissenschaftliche Forschungsanwendungen
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound exhibits significant biological activities, making it a candidate for studying its effects on various biological systems.
Medicine: Due to its anticancer and antimicrobial properties, it is being investigated for potential therapeutic applications in treating cancer and bacterial infections
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial protein kinases, disrupting essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- EGFR Inhibition : Compound 237 (acetohydrazide derivative) shows moderate EGFR inhibition (IC50: 0.186 µM) but is less potent than erlotinib (IC50: 0.03 µM) . The target compound’s naphthamide group may improve binding via extended hydrophobic interactions, though experimental validation is needed.
- For example, compound 235 (IC50: 60.02 µM) induced higher apoptosis than 237 (IC50: 34.55 µM), suggesting off-target effects or alternate mechanisms .
- Synthetic Feasibility: Yields for analogs vary widely (28–68%), with the morpholinoethylthio derivative (78d) requiring complex synthesis (31% yield) . The target compound’s naphthamide group may pose synthetic challenges due to steric bulk.
Molecular Docking and Binding Interactions
- ATP-Binding Site Interaction: Compounds in were docked to PDB 1M17 (EGFR kinase domain). The acetohydrazide derivatives showed competitive binding at the ATP site, similar to erlotinib .
- Chlorophenyl Substitution : The 3-chlorophenyl group at position 1 is conserved in multiple analogs (e.g., ). This substituent likely enhances solubility and target engagement through halogen bonding .
Physicochemical Properties
- Melting Points : Analogs like 78d (127–128°C) and chromen-2-yl derivatives (175–178°C in ) exhibit moderate-to-high melting points, suggesting crystalline stability . The target compound’s melting point is unreported but may align with these ranges.
Biologische Aktivität
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article delves into the compound's biological activity, highlighting its interactions with various biological targets, its therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : A pyrazolo[3,4-d]pyrimidine ring system.
- Substituents : A 3-chlorophenyl group and a naphthamide moiety.
The molecular formula is with a molecular weight of approximately 359.79 g/mol.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit diverse biological activities primarily through:
- Kinase Inhibition : The compound has been shown to inhibit several kinases involved in cell signaling pathways. Notably, it targets Aurora kinase, FLT3, and JAK2, which are crucial in cancer cell proliferation and survival .
- Anticancer Activity : Preclinical studies suggest that this compound may possess significant anticancer properties. It has demonstrated efficacy against various cancer cell lines, leading to apoptosis and reduced tumor growth .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspases .
Study 2: Kinase Inhibition
In a biochemical assay evaluating kinase activity, this compound exhibited IC50 values in the low micromolar range against Aurora kinase and FLT3. This suggests strong inhibitory potential that could be leveraged for therapeutic applications in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
